REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([C:13](=[O:20])[CH2:14][NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:5][C:4]=1[Cl:21].[BH4-].[Na+].Cl>CO>[ClH:21].[NH2:2][C:3]1[C:8]([C:9]([F:10])([F:11])[F:12])=[CH:7][C:6]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:5][C:4]=1[Cl:21] |f:0.1,2.3,6.7|
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Name
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4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
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Quantity
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80 g
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Type
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reactant
|
Smiles
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Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)=O)Cl
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
9.5 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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maintaining the temperature between -5° to -15° C
|
Type
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STIRRING
|
Details
|
After one hour more of stirring at -15° C.
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the methanol was removed in vacuo
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Type
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EXTRACTION
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Details
|
was then extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
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CUSTOM
|
Details
|
dried
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Type
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ADDITION
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Details
|
50 ml of 4.5N isopropanolic hydrochloric acid were added
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Type
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FILTRATION
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Details
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The precipitated hydrochloride of the above-mentioned substance was suction-filtered off
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Type
|
WASH
|
Details
|
washed with ethyl acetate and ether
|
Type
|
CUSTOM
|
Details
|
By concentration of the filtrate a further amount of the product was obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |